molecular formula C20H22N4O4S B6529099 3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine CAS No. 946238-67-1

3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B6529099
CAS No.: 946238-67-1
M. Wt: 414.5 g/mol
InChI Key: WEUBGDYMUKSUNQ-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine core substituted with a furan ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridazine core, followed by the introduction of the furan and piperazine substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazine ring may produce dihydropyridazines.

Scientific Research Applications

3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-6-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]pyridazine
  • 3-(furan-2-yl)-6-[4-(2-methylbenzenesulfonyl)piperazin-1-yl]pyridazine

Uniqueness

3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine is unique due to the presence of both the methoxy and methyl groups on the benzenesulfonyl moiety. This structural feature may confer specific chemical and biological properties, such as increased binding affinity or selectivity for certain targets.

Properties

IUPAC Name

3-(furan-2-yl)-6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-15-5-7-18(27-2)19(14-15)29(25,26)24-11-9-23(10-12-24)20-8-6-16(21-22-20)17-4-3-13-28-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUBGDYMUKSUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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